1-Benzhydryl-1,2,4-triazole
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Description
1-Benzhydryl-1,2,4-triazole is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms . They are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their importance in the development of new drugs with a wide range of pharmacological activity . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity . Both carbon atoms in 1H-1,2,4-triazoles are π deficient because both are attached to electronegative nitrogen atoms and the electron density at both carbon atoms is low and susceptible to nucleophilic substitution under mild conditions .Chemical Reactions Analysis
Both carbon atoms in 1H-1,2,4-triazoles are π deficient because both are attached to electronegative nitrogen atoms and the electron density at both carbon atoms is low and susceptible to nucleophilic substitution under mild conditions .Physical And Chemical Properties Analysis
1-Benzhydryl-1,2,4-triazole has a molecular formula of C15H13N3 and an average mass of 235.284 Da . It is a weak base .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzhydryl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBMVCFGBTKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391793 |
Source
|
Record name | 1-benzhydryl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-1,2,4-triazole | |
CAS RN |
102993-98-6 |
Source
|
Record name | 1-benzhydryl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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